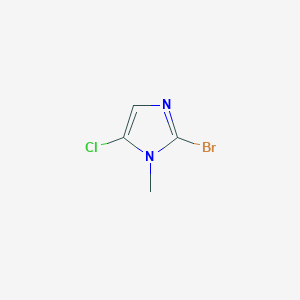
2-Bromo-5-chloro-1-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-chloro-1-methylimidazole” is a chemical compound with the molecular formula C4H4BrClN2 . It is a derivative of imidazole, a heterocyclic compound that is widely used in various applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .Chemical Reactions Analysis
Imidazoles participate in a variety of chemical reactions. For instance, they can undergo reactions with electron-rich iron (III) porphyrin complex to catalyze the epoxidation of olefins . Specific reactions involving “this compound” would depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, “5-Chloro-1-methylimidazole” has a refractive index of 1.511, a boiling point of 82-85 °C/11 mmHg, and a density of 1.25 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
2-Bromo-5-chloro-1-methylimidazole: is a versatile intermediate in pharmaceutical chemistry. It is used in the synthesis of various therapeutic compounds due to its ability to act as a building block for creating complex molecules. For instance, it can be utilized to develop novel drug candidates, particularly those that contain the imidazole ring as a core structure, which is common in many biologically active compounds .
Agrochemicals
In the field of agrochemistry, This compound serves as a precursor for the synthesis of pesticides and herbicides. Its halogenated nature allows for easy modification and attachment to other organic frameworks, leading to the creation of compounds that can control a wide range of agricultural pests .
Dyes for Solar Cells
The compound finds application in the synthesis of dyes for solar cells. Imidazole derivatives are known to be effective in dye-sensitized solar cells (DSSCs) as they can act as anchoring groups for the dye on the surface of the semiconductor. This enhances the light absorption and conversion efficiency of the solar cells .
Optical Applications
This compound: is also significant in the development of optical materials. It can be incorporated into compounds that exhibit unique optical properties, such as non-linear optical behavior, which is essential in the creation of advanced photonic devices .
Functional Materials
This chemical is instrumental in the creation of functional materials. Its incorporation into polymers and other macromolecules can impart desirable properties like increased thermal stability or electrical conductivity. Such materials have a broad range of applications, including electronics, coatings, and advanced composites .
Catalysis
Lastly, This compound is used in catalysis. It can act as a ligand for transition metal catalysts, which are pivotal in various chemical reactions. These catalysts can accelerate reactions such as hydrogenation, carbon-carbon bond formation, and more, making them valuable in both research and industrial processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of “2-Bromo-5-chloro-1-methylimidazole” and related compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-3(6)2-7-4(8)5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCNXVVJAJHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1557546-84-5 |
Source


|
| Record name | 2-bromo-5-chloro-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide](/img/structure/B2870404.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2870409.png)
![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)